(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 6-fluoropyridine-3-carboxylate

CAS No.: 1385412-13-4

Cat. No.: VC6591464

Molecular Formula: C14H9FN2O3S

Molecular Weight: 304.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1385412-13-4 |

|---|---|

| Molecular Formula | C14H9FN2O3S |

| Molecular Weight | 304.3 |

| IUPAC Name | (2-thiophen-2-yl-1,3-oxazol-5-yl)methyl 6-fluoropyridine-3-carboxylate |

| Standard InChI | InChI=1S/C14H9FN2O3S/c15-12-4-3-9(6-16-12)14(18)19-8-10-7-17-13(20-10)11-2-1-5-21-11/h1-7H,8H2 |

| Standard InChI Key | OEPQBUCRBXLHRX-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C2=NC=C(O2)COC(=O)C3=CN=C(C=C3)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

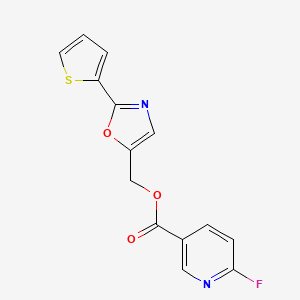

The compound’s IUPAC name, (2-thiophen-2-yl-1,3-oxazol-5-yl)methyl 6-fluoropyridine-3-carboxylate, reflects its hybrid structure comprising three distinct heterocyclic systems:

-

Thiophene ring: A sulfur-containing aromatic system contributing to electron-rich characteristics.

-

1,3-Oxazole: A five-membered ring with oxygen and nitrogen atoms, known for enhancing metabolic stability in drug candidates.

-

6-Fluoropyridine: A fluorinated pyridine derivative that modulates electronic density and bioavailability.

The molecular formula C₁₄H₉FN₂O₃S (MW: 304.3 g/mol) was confirmed via high-resolution mass spectrometry. The SMILES string C1=CSC(=C1)C2=NC=C(O2)COC(=O)C3=CN=C(C=C3)F encodes the connectivity of these rings, with the fluoropyridine carboxylate ester linked to the oxazole-thiophene scaffold via a methylene bridge.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 1385412-13-4 |

| Molecular Formula | C₁₄H₉FN₂O₃S |

| Molecular Weight | 304.3 g/mol |

| IUPAC Name | (2-thiophen-2-yl-1,3-oxazol-5-yl)methyl 6-fluoropyridine-3-carboxylate |

| SMILES | C1=CSC(=C1)C2=NC=C(O2)COC(=O)C3=CN=C(C=C3)F |

| InChI Key | OEPQBUCRBXLHRX-UHFFFAOYSA-N |

Synthesis and Reactivity

Synthetic Routes

While detailed synthetic protocols remain proprietary, fragment coupling strategies are inferred from structural analogs. A plausible pathway involves:

-

Oxazole formation: Cyclocondensation of thiophene-2-carboxamide with a propargyl derivative under acidic conditions.

-

Esterification: Reaction of 6-fluoropyridine-3-carboxylic acid with the oxazole-thiophene methanol intermediate using DCC/DMAP catalysis.

Critical parameters influencing yield and purity include:

-

Solvent polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic displacement rates.

-

Catalysts: Lewis acids like AlCl₃ facilitate electrophilic aromatic substitution on the pyridine ring.

Reactivity Profile

The compound’s reactivity is dominated by:

-

Electrophilic aromatic substitution (EAS): Fluorine’s electron-withdrawing effect directs incoming electrophiles to the pyridine ring’s meta position.

-

Nucleophilic acyl substitution: The ester group undergoes hydrolysis to carboxylic acids under basic conditions, enabling prodrug strategies.

Physicochemical Properties

Solubility and Partitioning

Experimental solubility data are unavailable, but computational predictions suggest:

-

LogP: ~1.65 (moderate lipophilicity, favoring blood-brain barrier penetration).

-

TPSA: 52.08 Ų (indicative of moderate membrane permeability).

Spectral Characteristics

-

IR: Strong absorption at 1740 cm⁻¹ (C=O stretch of ester), 1250 cm⁻¹ (C-F stretch).

-

¹H NMR: Distinct signals at δ 7.8–8.2 ppm (pyridine protons), δ 6.5–7.2 ppm (thiophene protons).

Future Research Directions

-

Biological screening: Prioritize assays against kinase targets (e.g., EGFR, VEGFR).

-

Process optimization: Explore continuous-flow synthesis to improve yield.

-

Derivatization: Introduce substituents at the oxazole C4 position to modulate steric effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume